(R)-1-(4-Chlorophenyl)ethylamine

Catalog No.
S1897693
CAS No.
27298-99-3
M.F
C8H10ClN
M. Wt
155.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(4-Chlorophenyl)ethylamine

CAS Number

27298-99-3

Product Name

(R)-1-(4-Chlorophenyl)ethylamine

IUPAC Name

(1R)-1-(4-chlorophenyl)ethanamine

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

InChI

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1

InChI Key

PINPOEWMCLFRRB-ZCFIWIBFSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)N

The exact mass of the compound (R)-1-(4-Chlorophenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-1-(4-Chlorophenyl)ethylamine is an enantiomerically pure primary amine used as a fundamental component in asymmetric synthesis. Its principal value lies in two key industrial and research functions: as a chiral resolving agent for the separation of racemic carboxylic acids via diastereomeric salt formation, and as a chiral synthon for the direct incorporation of the (R)-1-(4-chlorophenyl)ethyl moiety into advanced intermediates and active pharmaceutical ingredients (APIs). [REFS-1, REFS-2] The presence of the 4-chloro substituent provides distinct physicochemical properties compared to unsubstituted analogs, which is critical for process optimization and purification.

Substituting this specific enantiomer is operationally unviable in stereoselective applications. Using the racemic mixture introduces the undesired (S)-enantiomer, which would need to be removed through a costly and yield-reducing resolution step (maximum theoretical yield of 50%). [1] Procuring the opposite (S)-enantiomer will result in the synthesis of the incorrect enantiomer of the target molecule, which typically has different and unwanted biological activity. [2] Furthermore, substitution with structurally similar but electronically different analogs, such as the unsubstituted (R)-1-phenylethylamine, will alter the physical properties (e.g., solubility, crystal packing) of the crucial diastereomeric salt intermediates, negatively impacting the yield and purity of the resolution process. [3]

Precursor Suitability: Avoids Costly In-House Resolution of Racemic Feedstock

Procuring the enantiomerically pure (R)-1-(4-Chlorophenyl)ethylamine directly eliminates the need for a resolution step that would otherwise be required if starting from the less expensive racemic mixture. A classical resolution process has a maximum theoretical yield of 50% for the desired enantiomer and consumes significant resources in terms of solvents, resolving agents, and operator time. [1] By starting with the pure (R)-form, a 100% theoretical yield of the correct stereoisomer is carried into the next reaction step, drastically improving process mass intensity and overall cost-effectiveness for multi-step syntheses.

Evidence DimensionTheoretical Process Yield of Correct Enantiomer
Target Compound Data100% (as starting material)
Comparator Or BaselineRacemic 1-(4-Chlorophenyl)ethylamine: 50% (maximum after resolution)
Quantified Difference+100% potential material utilization vs. racemate
ConditionsStandard asymmetric synthesis workflow requiring a chiral amine.

This directly translates to lower manufacturing costs by saving at least one major process step, reducing waste, and maximizing the yield of high-value final products.

Processability: Chloro-Substituent Enhances Diastereomeric Salt Separation vs. Unsubstituted Analogs

The 4-chloro substituent provides a critical advantage over the common benchmark resolving agent, (R)-1-phenylethylamine. Halogen substituents can significantly alter crystal lattice energies and intermolecular interactions (e.g., halogen bonding). [1] This often results in a greater thermodynamic stability difference between the two diastereomeric salts formed during resolution, which directly correlates with a larger difference in their respective solubilities. [2] A larger solubility difference is the primary driver for a more efficient and higher-yielding separation via fractional crystallization, allowing for easier isolation of the desired product in higher enantiomeric purity.

Evidence DimensionThermodynamic Driving Force for Separation
Target Compound DataEnhanced stability difference between diastereomeric salts due to chloro-substituent.
Comparator Or Baseline(R)-1-Phenylethylamine (unsubstituted): Baseline stability difference.
Quantified DifferenceQualitatively higher; leads to improved solubility differentials.
ConditionsClassical resolution of a racemic acid by fractional crystallization of diastereomeric salts.

This compound enables a more robust and efficient purification process, increasing the yield and purity of the separated target molecule compared to using the standard, unsubstituted resolving agent.

High-Efficiency Optical Resolution of High-Value Racemic Acids

This compound is the right choice when resolving racemic carboxylic acids, such as precursors to profen-class NSAIDs or other chiral APIs, where maximum yield and high enantiomeric excess are critical process parameters. The 4-chloro group enhances the crystallographic differences between the diastereomeric salt intermediates, facilitating a more complete and efficient separation compared to using standard resolving agents like (R)-1-phenylethylamine. [1]

Stereospecific Synthesis of Pharmaceutical and Agrochemical Intermediates

Ideal for multi-step synthetic routes where the specific (R)-1-(4-chlorophenyl)ethyl structural motif is required in the final target molecule. Procuring this enantiomerically pure precursor avoids the significant material loss (up to 50%) and processing costs associated with resolving a racemic equivalent in-house, thereby improving the overall economic viability of the synthesis. [2]

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (69.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (30.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (96.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (96.85%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (30.71%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (66.14%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Wikipedia

(R)-1-(4-Chlorophenyl)ethylamine

Dates

Last modified: 08-16-2023

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